2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane
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Overview
Description
2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane is an organic compound with the molecular formula C12H16O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-methyl-2-(3-methylphenyl)ethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-(3-methylphenyl)ethyl methacrylate with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed to open the oxirane ring.
Major Products Formed
Oxidation: Diols and ketones.
Reduction: Alcohols.
Substitution: Various substituted alcohols and amines.
Scientific Research Applications
2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyloxirane: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
2-Ethyl-2-methyloxirane: Similar structure but with an ethyl group instead of a 2-(3-methylphenyl)ethyl group.
Uniqueness
2-Methyl-2-[2-(3-methylphenyl)ethyl]oxirane is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
2-methyl-2-[2-(3-methylphenyl)ethyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10-4-3-5-11(8-10)6-7-12(2)9-13-12/h3-5,8H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAZEMYUVDKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC2(CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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